Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate
Description
Chemical Identity and Structural Characterization of Methyl 1-[(2-Nitrophenyl)Sulfonyl]Piperidine-2-Carboxylate
Systematic Nomenclature and CAS Registry Number (1040236-68-7)
The compound is systematically named using IUPAC conventions to reflect its piperidine core, sulfonyl substituent, and ester functionality. The parent structure, piperidine, is substituted at the 1-position by a 2-nitrophenylsulfonyl group and at the 2-position by a methyl carboxylate. The CAS Registry Number 1040236-68-7 uniquely identifies this compound in chemical databases and commercial catalogs.
Vendor documentation confirms the systematic name and CAS number, with BLDpharm and Combi-Blocks listing identical identifiers. The structural consistency across suppliers underscores its standardized synthesis and characterization.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₆N₂O₆S derives from elemental analysis, with a calculated molecular weight of 328.34 g/mol . The formula accounts for:
- 13 carbon atoms : Six from the piperidine ring, six from the 2-nitrophenyl group, and one from the methyl ester.
- 16 hydrogen atoms : Distributed across the aliphatic piperidine ring and aromatic nitrophenyl group.
- 2 nitrogen atoms : One in the piperidine ring and one in the nitro group.
- 6 oxygen atoms : Two from the sulfonyl group, two from the nitro group, and two from the ester.
- 1 sulfur atom : Central to the sulfonyl functional group.
A mass spectrometry analysis would theoretically yield a molecular ion peak at m/z 328.34, consistent with this formula.
Crystallographic and Stereochemical Properties
No crystallographic data (e.g., X-ray diffraction structures) are available in public databases or vendor documentation for this compound. The piperidine ring likely adopts a chair conformation, minimizing steric strain between the sulfonyl and ester substituents. Stereochemical considerations arise from the potential chirality at the piperidine C2 position, though the current literature does not specify whether the compound exists as a racemic mixture or a single enantiomer. Further studies using chiral chromatography or optical rotation measurements are needed to resolve its stereochemical configuration.
Spectroscopic Fingerprint Analysis (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would feature distinct signals:
- Aromatic protons : A multiplet at δ 7.5–8.5 ppm for the 2-nitrophenyl group.
- Piperidine protons : Multiplets between δ 1.5–3.5 ppm, corresponding to the six-membered ring’s axial and equatorial hydrogens.
- Methyl ester : A singlet at δ 3.7 ppm for the methoxy group (COOCH₃).
The ¹³C NMR spectrum would resolve carbons in the sulfonyl group (δ ~110–120 ppm), ester carbonyl (δ ~170 ppm), and nitrophenyl ring (δ ~120–150 ppm).
Infrared (IR) Spectroscopy
Key absorption bands include:
- S=O stretch : Strong peaks near 1350 cm⁻¹ and 1150 cm⁻¹ for the sulfonyl group.
- C=O stretch : A sharp band at ~1700 cm⁻¹ for the ester carbonyl.
- NO₂ asymmetric/symmetric stretches : Bands at ~1520 cm⁻¹ and ~1350 cm⁻¹.
Mass Spectrometry
Electron ionization (EI-MS) would fragment the molecule predominantly at the sulfonyl and ester linkages. The base peak likely corresponds to the 2-nitrophenylsulfonyl ion (m/z 199), with additional fragments arising from piperidine ring cleavage.
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)sulfonylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-21-13(16)11-7-4-5-9-14(11)22(19,20)12-8-3-2-6-10(12)15(17)18/h2-3,6,8,11H,4-5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISMBQDWWAAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with nitrophenyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate serves as a versatile building block in the synthesis of more complex molecules. Its sulfonyl group enhances reactivity, making it useful in various organic reactions, including nucleophilic substitutions and coupling reactions.
The compound exhibits a range of biological activities, making it a candidate for further pharmacological development.
Antimicrobial Activity : Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. The compound has shown inhibitory effects against various bacterial strains, as summarized in Table 1.
Table 1: Antimicrobial Activity of this compound
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine | E. coli | 32 µg/mL |
| Methyl 1-(4-nitrophenyl)sulfonylpiperidine | S. aureus | 16 µg/mL |
| Sulfanilamide | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity : The compound has demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with an IC₅₀ value around 25 µM against HeLa cells. The mechanism involves apoptosis induction and inhibition of cell proliferation.
Antiviral Activity : Certain analogs have shown efficacy in inhibiting viral replication. For instance, the compound exhibited antiviral properties against Influenza A with an EC₅₀ value of 15 µM.
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Its ability to form stable complexes with biological molecules allows it to interfere with enzyme functions essential for microbial survival or cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth, supporting the potential use of this compound in developing new antibacterial agents.
Case Study 2: Cytotoxicity Assay
In another investigation focusing on anticancer properties, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings highlighted its potential as a lead compound for further drug development targeting cancer therapies.
Mechanism of Action
The mechanism of action of Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present on the molecule . The pathways involved typically include binding to the active site of the enzyme or receptor, leading to changes in its activity or function .
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of o-nitrosulfonamides and N-cycloamino-o-sulfanilamides synthesized for sulfa drug development. Key analogs include:
Key Observations :
- Target vs. Compound 2 : The methyl carboxylate group in the target compound introduces additional hydrogen-bonding sites compared to the unsubstituted piperidine in Compound 2. This modification may enhance solubility and binding specificity toward enzymes like hCA.
- Target vs.
- Target vs. Compound 5 : The sulfanilamide group in Compound 5 (NH₂ substitution) favors direct hydrogen bonding with hCA residues, whereas the target’s nitro group prioritizes π–π interactions and charge transfer .
Bioactivity and Molecular Docking Insights
- hCA Inhibition : Molecular docking studies reveal that piperidine-based analogs (e.g., Compound 2) bind strongly to hCA II/IX (PDB: 4iwz, 5fl4) via sulfonyl oxygen and nitro group interactions . The methyl carboxylate in the target compound may mimic natural substrates, enhancing affinity.
- Charge Transfer : DFT analyses indicate that electron-withdrawing groups (e.g., nitro, sulfonyl) in the target compound promote charge redistribution at the piperidinyl and phenyl moieties, facilitating enzyme-ligand interactions .
Hirshfeld Surface and Thermodynamic Stability
Hirshfeld surface analyses of analogs show that:
- Compounds with nitro groups (e.g., Target, Compound 2) exhibit higher contributions from O···H/N···H contacts (15–20%) compared to sulfanilamides (e.g., Compound 5: 25% H-bonding) .
Biological Activity
Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16N2O6S
- Molecular Weight : 328.34 g/mol
- Purity : Minimum 95% .
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, similar sulfonamide derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory properties in vitro and in vivo, reducing leukocyte migration and pro-inflammatory cytokine production .
- Cytotoxic Activity : Some studies suggest potential cytotoxic effects against cancer cell lines, although specific data for this compound is limited.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : The compound may affect receptor pathways that regulate inflammatory responses and cellular proliferation.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including those with nitrophenyl groups. The findings highlighted that compounds with similar structures to this compound exhibited potent antibacterial activity against Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
Anti-inflammatory Research
Research into anti-inflammatory agents has shown that sulfonamide derivatives can significantly reduce nitric oxide production in macrophages, indicating their potential use in treating inflammatory diseases . The specific effects of this compound require further investigation.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect | Cytotoxicity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Pyrrole Benzamide Derivatives | 3.125 - 12.5 | Yes | Moderate |
| Arylazo Sulfones | Varies | Yes | Low |
Q & A
Q. What are the recommended safety precautions for handling Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate?
- Methodological Answer: Handling requires strict adherence to laboratory safety protocols. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of dust/aerosols. Avoid skin contact, as sulfonamide derivatives may cause irritation . In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from oxidizing agents and heat sources .
Q. What synthetic routes are used to prepare this compound?
- Methodological Answer: A common approach involves sulfonylation of a piperidine precursor. For example:
- React piperidine-2-carboxylic acid methyl ester with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H NMR (δ 7.5–8.3 ppm for aromatic protons, δ 3.6–4.2 ppm for sulfonamide and ester groups) and 13C NMR (carbonyl at ~170 ppm, nitro group at ~148 ppm) .
- IR Spectroscopy: Confirm sulfonyl (S=O at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the sulfonyl group in this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as charge distribution and frontier molecular orbitals. For example:
- The electron-withdrawing nitro group increases the electrophilicity of the sulfonyl sulfur, enhancing its susceptibility to nucleophilic attack .
- Solvent effects (e.g., polar aprotic vs. protic) can be simulated to predict reaction pathways .
Q. What strategies resolve NMR data contradictions in stereochemical assignments of piperidine derivatives?
- Methodological Answer:
- Use 2D NMR (NOESY/ROESY) to identify spatial proximity between protons, confirming chair or boat conformations of the piperidine ring .
- Compare experimental coupling constants (J values) with DFT-predicted dihedral angles to assign axial/equatorial substituents .
- Isotopic labeling (e.g., 13C) can clarify ambiguous signals .
Q. How does the 2-nitrophenyl group influence the stability of the sulfonate ester under varying pH conditions?
- Methodological Answer:
- Perform hydrolysis kinetics studies in buffered solutions (pH 1–13). Monitor degradation via HPLC:
- At acidic pH (<3), the nitro group stabilizes the sulfonate ester via resonance, slowing hydrolysis.
- At alkaline pH (>10), hydroxide ions attack the electrophilic sulfur, accelerating cleavage .
- Compare with analogs (e.g., 4-nitrophenyl derivatives) to isolate electronic vs. steric effects .
Q. What challenges arise in optimizing reaction yields for introducing the 2-nitrophenylsulfonyl moiety?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride solubility but may promote side reactions. Use low temperatures (0–5°C) to control exothermicity .
- Protecting Groups: Temporary protection of the piperidine nitrogen (e.g., Boc) prevents unwanted sulfonamide formation .
- Workup: Extract unreacted sulfonyl chloride with sodium bicarbonate to minimize purification complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
